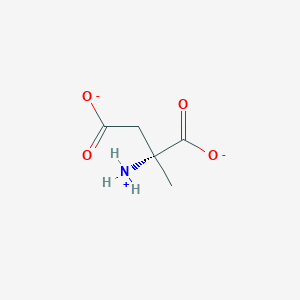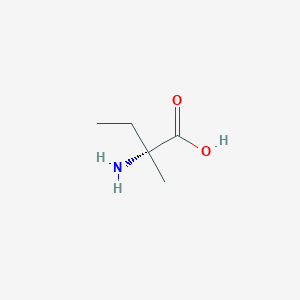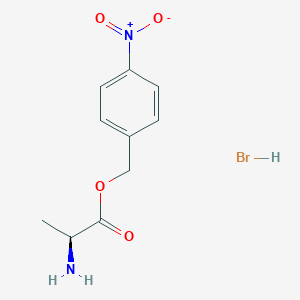
Isopropyl 2-aminoacetate hydrochloride
Descripción general
Descripción
Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-aminoacetate hydrochloride consists of 5 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 153.607 Da, and the monoisotopic mass is 153.055649 Da .Physical And Chemical Properties Analysis
Isopropyl 2-aminoacetate hydrochloride is a solid at room temperature . It has a molecular weight of 153.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Neurotransmitter Analogues
Specific Scientific Field
Neurochemistry and pharmacology.
Summary
Isopropyl 2-aminoacetate hydrochloride can serve as an analogue of the neurotransmitter glycine. Researchers use it to study glycine receptors and related pathways.
Methods of Application
Results
Insights gained from studying isopropyl 2-aminoacetate hydrochloride help elucidate glycine receptor function and may contribute to drug development for neurological disorders.
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Safety And Hazards
Isopropyl 2-aminoacetate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas or outdoors .
Propiedades
IUPAC Name |
propan-2-yl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCIXXGQRZHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930733 | |
| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-aminoacetate hydrochloride | |
CAS RN |
14019-62-6 | |
| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















